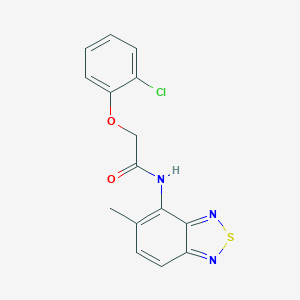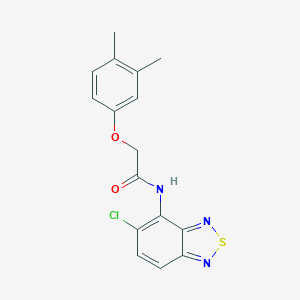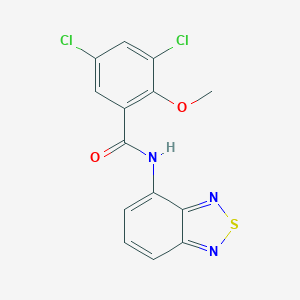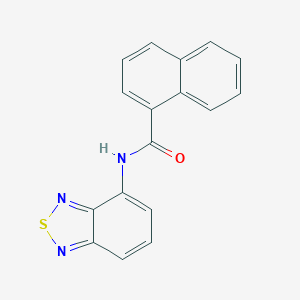![molecular formula C25H24ClN3O2 B244334 N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide](/img/structure/B244334.png)
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide: is a complex organic compound that features a piperazine ring substituted with a chlorobenzoyl group and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 4-chlorobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Ring: The chlorobenzoyl-substituted piperazine is then coupled with a phenyl ring. This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Final Amidation: The final step involves the amidation of the coupled product with 4-methylbenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorobenzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学研究应用
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways within cells, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide
- N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide
- N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide
Uniqueness
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide group, which can influence its binding affinity and specificity towards molecular targets. This structural variation can lead to differences in its pharmacological profile compared to similar compounds.
属性
分子式 |
C25H24ClN3O2 |
|---|---|
分子量 |
433.9 g/mol |
IUPAC 名称 |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-18-2-4-19(5-3-18)24(30)27-22-10-12-23(13-11-22)28-14-16-29(17-15-28)25(31)20-6-8-21(26)9-7-20/h2-13H,14-17H2,1H3,(H,27,30) |
InChI 键 |
KMRGBIPYZOEYIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide](/img/structure/B244252.png)
![4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244254.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-(6-{[(2-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244260.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B244264.png)
![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)






![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
